Product packaging for 4-[3-(4-Aminophenyl)propyl]phenol(Cat. No.:)

4-[3-(4-Aminophenyl)propyl]phenol

Cat. No.: B13157838
M. Wt: 227.30 g/mol
InChI Key: IPCUDGMAERGVTC-UHFFFAOYSA-N
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Description

Significance of Phenol (B47542) and Aniline (B41778) Moieties in Organic Chemistry and Materials Science

Phenol and aniline are foundational structures in organic chemistry. numberanalytics.comwikipedia.org Their aromatic rings, coupled with the hydroxyl (-OH) and amino (-NH2) functional groups, respectively, bestow unique reactivity and physical properties. The hydroxyl group in phenol is weakly acidic and can participate in hydrogen bonding, influencing solubility and intermolecular interactions. quora.com The amino group in aniline is basic and nucleophilic. Both groups strongly activate the aromatic ring towards electrophilic substitution reactions, directing incoming substituents primarily to the ortho and para positions.

In materials science, these moieties are integral to the design of advanced polymers. ijrar.org They are key components in high-performance materials such as polyimides, aramids (e.g., Kevlar), and other polymers prized for their thermal stability and mechanical strength. ijrar.orgnih.gov Furthermore, the electronic properties of phenol and aniline derivatives make them suitable for creating conjugated polymers used in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics. numberanalytics.comijrar.org Bifunctional molecules that contain both phenol and aniline-like features are particularly valuable for creating cross-linked polymers and for surface functionalization of materials. chemrxiv.org

Overview of Propyl Linkages in Connecting Aromatic Systems

The three-carbon chain of the propyl group allows for rotation around the single bonds, enabling the connected aromatic rings to adopt various spatial orientations. This flexibility can disrupt the close packing of polymer chains, which reduces crystallinity and enhances processability. nih.gov The synthesis of molecules containing propyl-linked aromatic rings has been explored for various applications, such as in the creation of attractant blends for tsetse fly control, where 3-n-propylphenol is a key component. researchgate.net This demonstrates the utility of the propylphenol scaffold in generating molecules with specific biological or chemical functions.

Research Context of 4-[3-(4-Aminophenyl)propyl]phenol within Current Chemical Paradigms

The compound this compound, identified by the CAS number 636602-00-1, is a bifunctional molecule that embodies the principles discussed above. bldpharm.com It features a phenol ring and an aniline ring connected by a flexible propyl chain. This specific architecture makes it a molecule of significant interest within several modern chemical paradigms.

Its primary role is likely as a monomer in polymerization reactions. The presence of a nucleophilic amino group and a phenolic hydroxyl group allows it to react with appropriate co-monomers to form a variety of polymers, including:

Polyamides: By reaction of the amino group with dicarboxylic acids or their derivatives.

Polyimides: Through reaction of the amino group with dianhydrides.

Polyethers: By reaction of the phenolic hydroxyl group.

Polyesters: Through esterification of the hydroxyl group.

The incorporation of this monomer into a polymer backbone would introduce both the specific functionalities of the aniline and phenol rings and the flexibility of the propyl linker. This could be used to tailor the thermal, mechanical, and solubility properties of the resulting materials. nih.gov

Table 1: Physicochemical Properties of Constituent Moieties
CompoundFormulaMolar Mass (g/mol)Boiling Point (°C)Melting Point (°C)Key Feature
PhenolC6H6O94.11181.740.5Weakly acidic -OH group
AnilineC6H7N93.13184.1-6.3Basic -NH2 group
4-PropylphenolC9H12O136.19232-23321-22Propyl-substituted phenol

Interdisciplinary Relevance in Synthetic Methodology and Mechanistic Exploration

The structure of this compound presents both challenges and opportunities that are relevant across multiple chemical disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO B13157838 4-[3-(4-Aminophenyl)propyl]phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

4-[3-(4-aminophenyl)propyl]phenol

InChI

InChI=1S/C15H17NO/c16-14-8-4-12(5-9-14)2-1-3-13-6-10-15(17)11-7-13/h4-11,17H,1-3,16H2

InChI Key

IPCUDGMAERGVTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC2=CC=C(C=C2)O)N

Origin of Product

United States

Computational and Theoretical Chemical Investigations of 4 3 4 Aminophenyl Propyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, governed by the principles of quantum mechanics, can predict molecular structure, stability, and electronic properties with high accuracy.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. A DFT study on 4-[3-(4-Aminophenyl)propyl]phenol would involve optimizing its three-dimensional geometry to find the most stable arrangement of its atoms. This process would yield precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would elucidate the electronic structure, including the distribution of electron density and the energies of molecular orbitals. While DFT has been extensively applied to a wide range of organic molecules, including various phenol (B47542) and aniline (B41778) derivatives, specific findings for this compound are not currently documented.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the theoretical framework. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. An ab initio investigation of this compound would offer a benchmark for results obtained by other methods and provide a deeper understanding of its electronic and structural characteristics. However, dedicated ab initio studies on this specific compound are absent from the current body of scientific literature.

Conformational Analysis and Energy Landscapes

The flexible propyl chain connecting the two aromatic rings in this compound allows for multiple spatial arrangements, or conformations. A conformational analysis would explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules. Such a study would typically employ computational methods to systematically rotate the single bonds in the propyl linker and calculate the corresponding energy, but specific research on the conformational landscape of this compound has not been reported.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. Detailed analysis of the electronic structure provides a foundation for predicting a molecule's chemical behavior.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. Analysis of the spatial distribution of these orbitals in this compound would reveal the likely sites for electrophilic and nucleophilic attack. While this is a standard computational analysis for many organic compounds, specific HOMO-LUMO data for this compound from dedicated research is not available.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting intermolecular interactions and reactive sites. The MEP map uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential and the hydrogen atoms of the hydroxyl and amino groups as regions of positive potential. Although the general features of the MEP map can be inferred from the molecular structure, a quantitative analysis based on high-level computational calculations is not present in the available literature.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in a molecule, providing insights into its stability, charge transfer interactions, and the nature of its chemical bonds. This analysis focuses on the interactions between filled donor NBOs and empty acceptor NBOs, which are fundamental to understanding molecular reactivity and stability.

For this compound, an NBO analysis would likely reveal significant intramolecular charge transfer. The aminophenyl group, with its electron-donating amino moiety, would act as a primary donor region. Conversely, the phenol group, particularly the electronegative oxygen atom, would serve as an acceptor site. The propyl chain connecting these two aromatic rings facilitates electronic communication between them.

A hypothetical NBO analysis might yield data similar to what is presented in the interactive table below, which illustrates the types of donor-acceptor interactions and their associated stabilization energies that would be expected for this molecule.

Donor NBOAcceptor NBOE(2) (kcal/mol) (Hypothetical)Interaction Type
LP (1) Nπ* (C-C) of Aminophenyl RingHighn → π
LP (1) Oπ (C-C) of Phenol RingHighn → π
σ (C-H) of Propyl Chainσ (C-C) of Propyl ChainLowσ → σ
π (C=C) of Phenol Ringπ (C=C) of Aminophenyl RingModerateπ → π*

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a compound, including its conformational changes and its interactions with the surrounding solvent molecules.

An MD simulation of this compound, typically in an aqueous environment, would reveal the flexibility of the propyl chain and the rotational freedom of the aminophenyl and phenol rings. The simulation would track the trajectory of each atom, allowing for the analysis of parameters such as the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. The propyl linker would be expected to exhibit the highest degree of flexibility.

Furthermore, MD simulations are invaluable for understanding how the molecule interacts with solvent molecules. For this compound in water, the simulation would illustrate the formation of hydrogen bonds between the amino and hydroxyl groups and the surrounding water molecules. The analysis of the radial distribution function (RDF) would provide quantitative information about the probability of finding a water molecule at a certain distance from these functional groups, offering insights into the hydration shell and the solubility of the compound.

Molecular Docking Studies for Potential Biomolecular Interaction Mechanisms (non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein or enzyme. It is important to note that no specific non-clinical molecular docking studies for this compound have been identified in the reviewed literature. The following sections describe the hypothetical application of this methodology.

Prediction of Binding Modes with Receptors or Enzymes

If a potential protein target were identified, molecular docking simulations could predict how this compound would bind. The simulation would explore various possible conformations of the ligand within the binding pocket of the receptor, scoring them based on their predicted binding affinity. The resulting binding mode would show the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For this molecule, the amino and hydroxyl groups would be expected to act as hydrogen bond donors and acceptors, while the two phenyl rings could engage in hydrophobic and π-π stacking interactions with corresponding residues in the receptor's active site.

Energetic Analysis of Ligand-Target Interactions

A crucial output of molecular docking is the estimation of the binding energy, which indicates the strength of the interaction between the ligand and its target. This energy is typically calculated using a scoring function that considers various energetic contributions, including electrostatic interactions, van der Waals forces, and the energy penalty associated with conformational changes upon binding. A lower binding energy generally suggests a more stable and favorable interaction. An energetic analysis would break down the total binding energy into contributions from individual amino acid residues in the binding site, highlighting the key residues responsible for the affinity and specificity of the interaction.

QSAR (Quantitative Structure-Activity Relationship) Modeling (if relevant derivatives are studied for specific in vitro activities)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for a desired biological effect. To date, no specific QSAR studies involving derivatives of this compound for particular in vitro activities have been found in the literature.

If a set of derivatives of this compound with measured in vitro activity were available, a QSAR model could be developed. This would involve calculating a variety of molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, partial charges), and topological indices. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical equation that correlates these descriptors with the observed biological activity. A validated QSAR model could then be used to guide the design of new, more potent derivatives.

Environmental Chemistry and Degradation Pathways of 4 3 4 Aminophenyl Propyl Phenol

Biotic Degradation Pathways8.2.1. Microbial Degradation Studies (e.g., Bacterial, Fungal)8.2.2. Identification of Microbial Metabolites8.2.3. Enzymatic Pathways Involved in Biodegradation (e.g., Dioxygenases)

Further research and experimental studies are required to elucidate the environmental fate and persistence of 4-[3-(4-Aminophenyl)propyl]phenol. Without such studies, a scientifically sound assessment of its environmental impact is not possible.

Environmental Fate Modeling and Persistence Assessment

There is no specific data from environmental fate modeling or persistence assessment studies for this compound found in the current body of scientific literature. Environmental fate modeling relies on a chemical's physical and chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient, to predict its distribution and persistence in various environmental compartments like air, water, soil, and sediment.

Persistence is a critical aspect of a chemical's environmental risk, referring to the length of time it remains in the environment before being broken down. researchgate.net Assessment of persistence often involves standardized biodegradation tests to determine a substance's half-life in different environmental media. nih.govcefic-lri.org Without experimental data for this compound, it is not possible to model its environmental distribution or to classify its persistence according to regulatory criteria.

General principles for assessing the persistence of chemicals are well-established, often utilizing a weight-of-evidence approach that incorporates data from various biodegradation experiments. cefic-lri.org However, the application of these principles requires substance-specific data, which is currently lacking for this compound.

Q & A

Q. What are the optimal synthetic routes for 4-[3-(4-Aminophenyl)propyl]phenol, and how can reaction conditions be systematically optimized?

To optimize synthesis, employ factorial design to systematically vary parameters (e.g., temperature, catalyst concentration, solvent polarity) and assess their impact on yield and purity. For example, a 2³ factorial design can evaluate three factors at two levels, identifying synergistic effects . Structural analogs like 4-aminophenyl ether derivatives (e.g., 4-Aminophenyl sulfone) provide synthetic benchmarks, as their reaction pathways (e.g., alkylation or coupling reactions) may guide protocol adaptation . Use HPLC or GC-MS to monitor intermediate formation and validate reproducibility .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Combine spectroscopic and chromatographic methods :

  • NMR (¹H/¹³C) to verify backbone structure and substituent positions.
  • FT-IR for functional group identification (e.g., -NH₂, -OH stretches).
  • HPLC-PDA for purity assessment (≥95% by area normalization).
  • Mass spectrometry (HRMS) to confirm molecular ion ([M+H]⁺) and rule out side products.
    Cross-reference data with PubChem entries for analogous compounds (e.g., 1-(4-Methylphenyl)ethanol) to validate spectral assignments .

Q. How can researchers design controlled experiments to assess the stability of this compound under varying environmental conditions?

Adopt accelerated stability testing :

  • Thermal stability : Expose the compound to 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via TLC or HPLC .
  • Photostability : Use UV chambers (e.g., 365 nm) to simulate light exposure; quantify photodegradation products with LC-MS.
  • pH stability : Test solubility and integrity in buffers (pH 2–12) over 24–72 hours.
    Statistical tools like ANOVA can identify significant degradation factors .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound across studies be resolved?

Address discrepancies through systematic validation :

  • Cross-lab reproducibility : Replicate experiments in independent labs using standardized protocols (e.g., identical solvent grades, instrument calibration).
  • Multi-technique corroboration : Combine NMR, X-ray crystallography (if crystalline), and computational IR/Raman simulations to resolve ambiguous peaks .
  • Data-sharing platforms : Upload raw spectra to repositories like EPA DSSTox for peer validation . Theoretical frameworks (e.g., ontological alignment of experimental aims) ensure consistent interpretation .

Q. What computational modeling approaches are suitable for predicting the physicochemical properties of this compound?

Leverage density functional theory (DFT) and molecular dynamics (MD) :

  • DFT : Calculate electronic properties (e.g., HOMO-LUMO gaps, dipole moments) to predict reactivity and solubility.
  • MD simulations : Model solvation behavior in water/organic matrices using software like COMSOL Multiphysics .
    Validate predictions against experimental data (e.g., logP, pKa) from PubChem . Machine learning algorithms (e.g., QSAR models) can further refine predictions using training sets from structurally similar compounds .

Q. What strategies integrate machine learning with high-throughput screening to identify novel derivatives of this compound?

Implement a three-phase workflow :

Virtual library generation : Use cheminformatics tools (e.g., RDKit) to design derivatives with modified substituents (e.g., halogens, alkyl chains).

ML-driven prioritization : Train neural networks on bioactivity datasets (e.g., enzyme inhibition) to rank candidates.

High-throughput experimentation : Automate synthesis and screening via robotic platforms, employing microfluidic reactors for rapid iteration .
Cross-validate hits with dose-response assays and mechanistic studies (e.g., molecular docking) .

Q. How can researchers mitigate batch-to-batch variability in the synthesis of this compound?

Adopt process analytical technology (PAT) :

  • In-line monitoring : Use FT-IR probes to track reaction progress in real time.
  • Design of experiments (DoE) : Optimize critical process parameters (CPPs) like mixing speed and reagent stoichiometry .
  • Statistical control charts : Implement Six Sigma methodologies to maintain quality thresholds (e.g., ±2% purity deviation) .

Methodological Resources

  • Structural analogs : Reference EPA DSSTox entries (e.g., DTXSID201303916) for toxicity and reactivity data .
  • Data integrity : Use encrypted platforms for secure data storage and sharing, adhering to FAIR principles .
  • Ethical compliance : Follow the CRDC 2020 guidelines (e.g., RDF2050103 for chemical engineering design) to align with international R&D standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.